Vuzin dihydrochloride
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Overview
Description
Vuzin dihydrochloride is a synthetic compound belonging to the piperazine derivative family. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique chemical structure, which allows it to interact with various molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vuzin dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a solvent such as ethanol. The reaction is carried out at elevated temperatures, usually around 65°C, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and washing with ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Vuzin dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various halogenating agents; reactions are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
Vuzin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving cellular signaling and receptor interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Vuzin dihydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms associated with allergic reactions and motion sickness . The pathways involved include the inhibition of histamine-induced smooth muscle contraction and increased vascular permeability.
Comparison with Similar Compounds
Similar Compounds
Buclizine: Another piperazine derivative used as an antihistamine and antiemetic.
Cetirizine: A selective histamine H1 antagonist used to treat allergic symptoms.
Trimetazidine: A piperazine derivative indicated for the treatment of stable angina pectoris.
Uniqueness
Vuzin dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
605-08-3 |
---|---|
Molecular Formula |
C27H42Cl2N2O2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(6-methylheptoxy)quinolin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C27H40N2O2.2ClH/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3;;/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3;2*1H/t20-,21-,26-,27+;;/m0../s1 |
InChI Key |
QJLBJQFPIPULNW-ZULKKXTPSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O.Cl.Cl |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O.Cl.Cl |
Origin of Product |
United States |
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